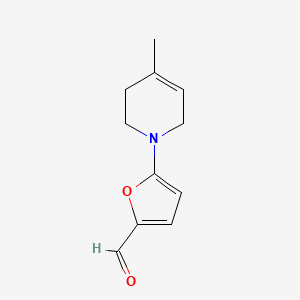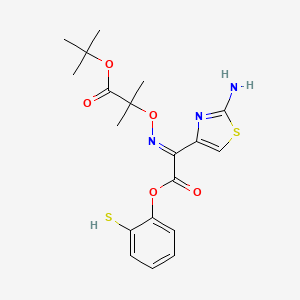
beta-D-Glucopyranoside, 2-methoxy-4-(2-nitroethenyl)phenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
beta-D-Glucopyranoside,2-methoxy-4-(2-nitroethenyl)phenyl: is a chemical compound with the empirical formula C15H19NO9 and a molecular weight of 357.31 g/mol . This compound is known for its chromogenic properties and is often used as a substrate in biochemical assays .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranoside,2-methoxy-4-(2-nitroethenyl)phenyl typically involves the reaction of 2-methoxy-4-(2-nitrovinyl)phenol with beta-D-glucopyranosyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory preparation, with optimizations for scale, yield, and purity. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in beta-D-Glucopyranoside,2-methoxy-4-(2-nitroethenyl)phenyl can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) for nucleophilic aromatic substitution.
Major Products Formed:
Reduction: 2-amino-4-(2-nitroethenyl)phenyl beta-D-glucopyranoside.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Biology:
Medicine:
- Potential applications in drug development as a model compound for studying glycosidase inhibitors .
Industry:
Mécanisme D'action
The mechanism of action of beta-D-Glucopyranoside,2-methoxy-4-(2-nitroethenyl)phenyl involves its interaction with beta-glucosidase enzymes. The compound acts as a substrate, and upon enzymatic hydrolysis, it releases a chromogenic product that can be quantitatively measured. This interaction is crucial for studying enzyme kinetics and inhibition .
Comparaison Avec Des Composés Similaires
- 2-Methoxy-4-(2-nitrovinyl)phenyl beta-D-galactopyranoside
- 4-Methylumbelliferyl beta-D-glucopyranoside
- 4-Nitrophenyl beta-D-glucopyranoside
Uniqueness: beta-D-Glucopyranoside,2-methoxy-4-(2-nitroethenyl)phenyl is unique due to its specific chromogenic properties and its ability to act as a substrate for beta-glucosidase enzymes. This makes it particularly valuable in biochemical assays where precise detection and quantification of enzyme activity are required .
Propriétés
Formule moléculaire |
C15H19NO9 |
|---|---|
Poids moléculaire |
357.31 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-methoxy-4-[(E)-2-nitroethenyl]phenoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C15H19NO9/c1-23-10-6-8(4-5-16(21)22)2-3-9(10)24-15-14(20)13(19)12(18)11(7-17)25-15/h2-6,11-15,17-20H,7H2,1H3/b5-4+/t11-,12-,13+,14-,15-/m1/s1 |
Clé InChI |
VLHYYNTWHBRKNT-HTTKMGQHSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


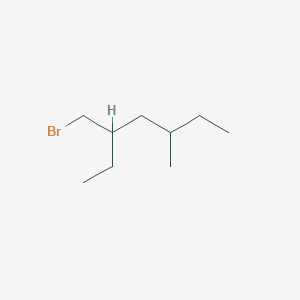
![2-Methoxythiazolo[4,5-b]pyridine](/img/structure/B13146766.png)
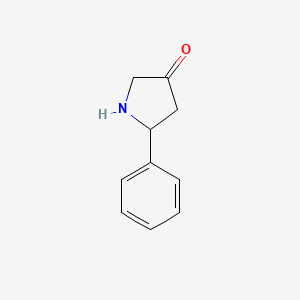

![4-Benzyl-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146783.png)
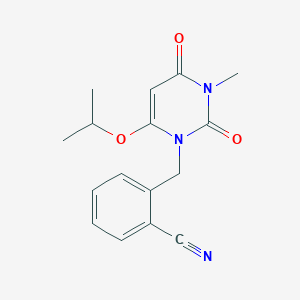
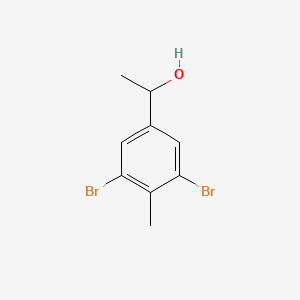
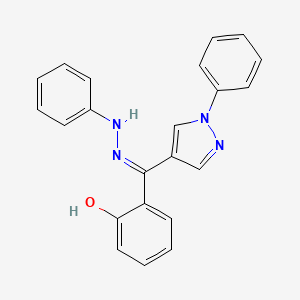
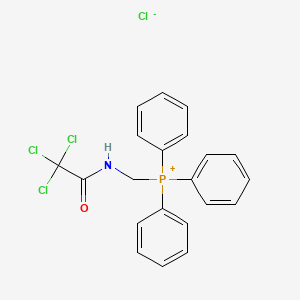
phosphanium bromide](/img/structure/B13146817.png)
![7-(3-Ethynylbenzyl)-4-(4-(trifluoromethoxy)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146821.png)
